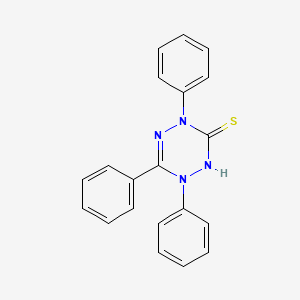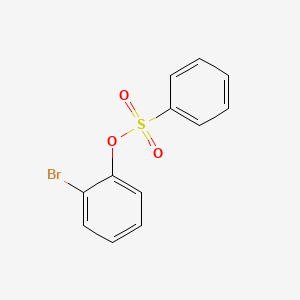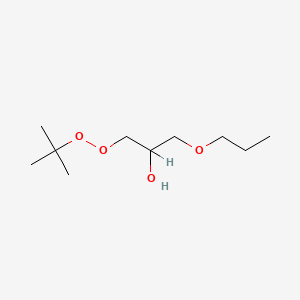
copper(1+);prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Copper(1+);prop-1-ene can be synthesized through the reaction of copper(I) salts with prop-1-ene under controlled conditions. One common method involves the use of copper(I) chloride and prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Copper(1+);prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the prop-1-ene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Copper(II) complexes and copper oxides.
Reduction: Metallic copper and copper hydrides.
Substitution: New copper(I) complexes with different ligands.
科学的研究の応用
Copper(1+);prop-1-ene has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cyclopropanation and olefin metathesis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: this compound is investigated for its use in industrial processes, including polymerization and chemical synthesis.
作用機序
The mechanism of action of copper(1+);prop-1-ene involves the coordination of the copper(I) ion to the prop-1-ene ligand, which stabilizes the copper(I) state and facilitates various chemical reactions. The copper(I) ion can interact with substrates through coordination, electron transfer, and activation of chemical bonds. Molecular targets include organic molecules with double bonds, which can undergo transformations such as cycloaddition and hydrogenation.
類似化合物との比較
Similar Compounds
Copper(1+);ethene: Similar coordination compound with ethene as the ligand.
Copper(1+);but-1-ene: Coordination compound with but-1-ene as the ligand.
Copper(1+);prop-2-ene: Coordination compound with prop-2-ene as the ligand.
Uniqueness
Copper(1+);prop-1-ene is unique due to its specific ligand (prop-1-ene), which imparts distinct reactivity and stability compared to other copper(I) complexes. The presence of the prop-1-ene ligand allows for unique interactions and transformations that are not observed with other ligands.
特性
CAS番号 |
37974-18-8 |
|---|---|
分子式 |
C3H5Cu |
分子量 |
104.62 g/mol |
IUPAC名 |
copper(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.Cu/c1-3-2;/h3H,1-2H2;/q-1;+1 |
InChIキー |
CSHQDFGRFMLWRA-UHFFFAOYSA-N |
正規SMILES |
[CH2-]C=C.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)






![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)



